2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate
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Description
Synthesis Analysis
The synthesis of compounds related to 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate involves thermal ring opening and Diels-Alder reactions. For instance, 1,2,3,6-Tetrahydrobenzocyclobutene-3,6-dione undergoes thermal ring opening at 140°C to generate highly reactive substances trapped as dimers or Diels-Alder adducts, leading to polycyclic 1,4-benzoquinones (Kanao & Oda, 1984).
Molecular Structure Analysis
Studies on cyclohexa-1,4-diene derivatives provide insights into the molecular structures relevant to 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate. For example, conformational studies have been conducted, highlighting the crystal and molecular structures of various derivatives, which can give insights into the molecular structure of the compound of interest (Bennett & Purdham, 1978).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including ketene-ketene interconversion, which involves flash vacuum thermolysis and matrix photolysis to generate specific ketenes characterized by IR spectroscopy (Koch, Blanch, & Wentrup, 2014). Additionally, its derivatives have been employed in Diels-Alder reactions, demonstrating the compound's reactivity and utility in synthesizing more complex chemical structures (OdaMasaji & KanaoYoshinori, 1981).
Physical Properties Analysis
While specific studies on the physical properties of 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate are not directly cited, the analysis of related compounds, such as crystal structure studies, provides indirect insights into its potential physical properties, including crystal packing and molecular interactions, which can influence solubility, melting points, and other physical characteristics.
Chemical Properties Analysis
The chemical properties of the compound and its derivatives include reactions with various reagents, demonstrating its reactivity and versatility. For example, micelles catalyzed chemo- and regio-selective synthesis methods have been developed for producing derivatives, highlighting its potential in synthesizing biologically active compounds with antibacterial and antifungal properties (Tandon, Kumar, Mishra, & Shukla, 2012).
Scientific Research Applications
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Dye and Pigment Industry
- This compound is often used as an intermediate in the dye industry . It can be used in the synthesis of anthraquinone dyes and indigo dyes .
- Its good light absorption properties, particularly within the visible spectrum, make it suitable for use in photosensitizers, laser dyes, and the preparation of fluorescent probes .
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Photosensitive Materials
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Catalysis
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Analytical Reagent
properties
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFTUKFVMMYYHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate | |
CAS RN |
123334-16-7 |
Source
|
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123334-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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